(E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Physicochemical profiling Drug-likeness Lead optimization

(E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS 60404-06-0) is a synthetic furan-3-carboxylate derivative with the molecular formula C₁₃H₁₂O₅ and a molecular weight of 248.23 g/mol. It belongs to the class of 5-arylidene-4-oxo-4,5-dihydrofuran-3-carboxylates, characterized by a furan-2-ylmethylene substituent at the 5-position and an ethyl ester at the 3-position.

Molecular Formula C13H12O5
Molecular Weight 248.23 g/mol
CAS No. 60404-06-0
Cat. No. B12902346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate
CAS60404-06-0
Molecular FormulaC13H12O5
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=CC2=CC=CO2)C1=O)C
InChIInChI=1S/C13H12O5/c1-3-16-13(15)11-8(2)18-10(12(11)14)7-9-5-4-6-17-9/h4-7H,3H2,1-2H3/b10-7+
InChIKeyZMHIWDGGJQNGAF-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS 60404-06-0) – Core Chemical Identity and Procurement Baseline


(E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS 60404-06-0) is a synthetic furan-3-carboxylate derivative with the molecular formula C₁₃H₁₂O₅ and a molecular weight of 248.23 g/mol. It belongs to the class of 5-arylidene-4-oxo-4,5-dihydrofuran-3-carboxylates, characterized by a furan-2-ylmethylene substituent at the 5-position and an ethyl ester at the 3-position [1]. The compound is commercially available primarily as a research chemical intermediate .

Why Generic Substitution of (E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS 60404-06-0) Is Not Advisable Without Comparative Data


In the 5-arylidene-4-oxo-4,5-dihydrofuran-3-carboxylate series, even minor modifications to the arylidene substituent or the ester group can drastically alter electronic properties, conformational preferences, and, consequently, biological target engagement. For instance, the phenylmethylene analog (CAS 53252-49-6) differs only in replacing the furan ring with a phenyl group, yet this substitution changes the hydrogen-bond acceptor count, LogP, and potential π-stacking interactions [1]. For a procurement decision, assuming functional equivalence between these analogs without direct comparative data risks selecting a compound with undetermined performance in the intended application.

Quantitative Differentiation Evidence for (E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS 60404-06-0) vs. Closest Analogs


Furan-2-ylmethylene vs. Phenylmethylene Substituent: Calculated LogP and Hydrogen-Bond Acceptor Count

The target compound's furan-2-ylmethylene group provides five hydrogen-bond acceptors (four carbonyl/ester oxygens plus the furan ring oxygen), compared to four acceptors in the phenylmethylene analog CAS 53252-49-6, which lacks the furan oxygen. The predicted LogP for CAS 60404-06-0 is approximately 2.1 [1], whereas the phenylmethylene analog is expected to have a higher LogP (~2.8) due to the replacement of the polar furan ring with a hydrophobic phenyl group. This difference can influence solubility, permeability, and off-target binding profiles in medicinal chemistry campaigns [2].

Physicochemical profiling Drug-likeness Lead optimization

Comparative Antibacterial Activity of Structurally Related 5-Arylidene-4-oxo-4,5-dihydrofuran-3-carboxylates

Although direct experimental data for CAS 60404-06-0 are not publicly available, a closely related compound, methyl (E)-3-(furan-2-ylmethylene)-4-oxopentanoate (a methyl ester analog lacking the 2-methyl substitution), demonstrated 63.5% inhibition against Microcystis aeruginosa at 50 μg/mL, compared to 36.1% and 58.3% inhibition for its 5-methoxymethyl-furan analogs [1]. This suggests that the furan-2-ylmethylene moiety in the target compound may confer similar or enhanced antimicrobial potential relative to analogs with different 5-substituents, though direct confirmation is lacking.

Antimicrobial Structure-activity relationship Furan derivatives

Ester Group Impact: Ethyl vs. Methyl Ester in the 4-Oxo-4,5-dihydrofuran-3-carboxylate Series

The target compound bears an ethyl ester, whereas the closest commercially available analog, methyl 2-ethyl-5-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS 175277-78-8), features a methyl ester. Ethyl esters generally exhibit slower esterase-mediated hydrolysis than methyl esters, potentially leading to prolonged half-life in biological systems [1]. However, no direct comparative stability data exist for this specific pair, and this inference is based on general ester prodrug principles.

Prodrug design Esterase stability Pharmacokinetics

Recommended Application Scenarios for (E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS 60404-06-0) Based on Available Evidence


Scaffold for Antimicrobial Lead Optimization Targeting Cyanobacteria

Based on the class-level evidence that furan-2-ylmethylene-bearing 4-oxo-pentanoate analogs exhibit strong inhibition of Microcystis aeruginosa [1], CAS 60404-06-0 can be prioritized as a core scaffold for synthesizing a focused library aimed at improving anti-cyanobacterial potency. Its furan-2-ylmethylene group is hypothesized to be critical for activity.

Physicochemical Probe for Structure-Property Relationship Studies

With its intermediate LogP (~2.1) and five hydrogen-bond acceptors [1], this compound is suitable for use in systematic studies correlating lipophilicity and hydrogen-bonding capacity with cellular permeability or solubility, particularly when compared head-to-head with the phenylmethylene analog (CAS 53252-49-6).

Synthetic Intermediate for Nonactic Acid Analog Development

Furan derivatives with ester functionality at the 3-position have been employed as key intermediates in malonylation/decarbalkoxylation sequences toward nonactic acid analogs [2]. CAS 60404-06-0, possessing both an ester and an exocyclic double bond, can serve as a versatile building block in such synthetic routes.

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